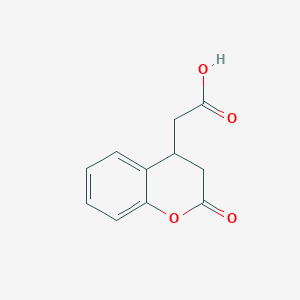
2-(2-oxochroman-4-yl)acetic Acid
描述
2-(2-Oxochroman-4-yl)acetic acid is a chemical compound belonging to the class of chroman derivatives Chromans are bicyclic compounds consisting of a benzene ring fused to a pyran ring This particular compound is characterized by the presence of an oxo group at the second position of the chroman ring and an acetic acid moiety at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxochroman-4-yl)acetic acid typically involves the condensation of 2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps. One common method is the Knoevenagel condensation, where 2-hydroxybenzaldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine to form a coumarin derivative. This intermediate is then subjected to cyclization and oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, can enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions: 2-(2-Oxochroman-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding chroman-4-yl acetic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced chroman-4-yl acetic acid, and various substituted chroman derivatives .
科学研究应用
2-(2-Oxochroman-4-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals
作用机制
The mechanism of action of 2-(2-oxochroman-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The oxo group and the acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in inflammatory and metabolic pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Coumarin: A structurally related compound with a benzopyranone core, known for its anticoagulant and antimicrobial properties.
Chromone: Another related compound with a benzopyranone structure, used in the synthesis of various pharmaceuticals.
Flavone: A compound with a similar bicyclic structure, widely studied for its antioxidant and anti-inflammatory activities
Uniqueness: 2-(2-Oxochroman-4-yl)acetic acid is unique due to the presence of both an oxo group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
属性
IUPAC Name |
2-(2-oxo-3,4-dihydrochromen-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-10(13)5-7-6-11(14)15-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPBLVCNDJAERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396935 | |
| Record name | 2-(2-oxochroman-4-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10513-49-2 | |
| Record name | 2-(2-oxochroman-4-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


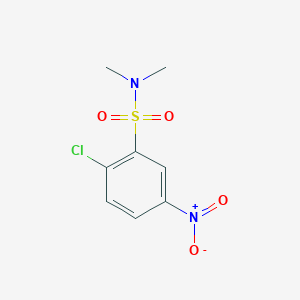

![(R)-1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-YL)-N3-(7-(pyrrolidin-1-YL)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-YL)-1H-1,2,4-triazole-3,5-diamine](/img/structure/B3045254.png)
![3-[(4-Bromobutoxy)methyl]-3-methyloxetane](/img/structure/B3045256.png)
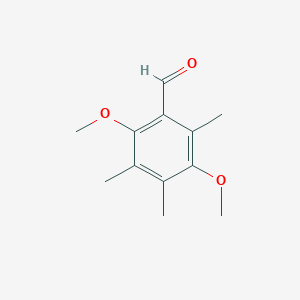


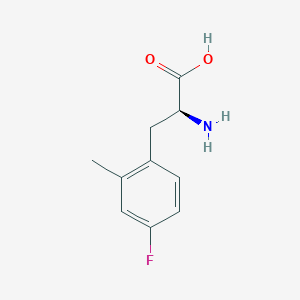
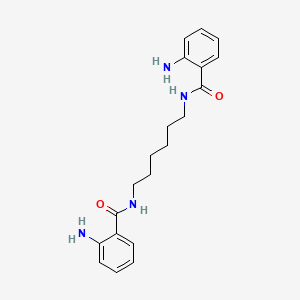
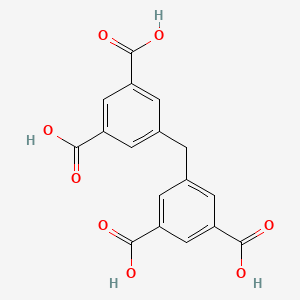
![6-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B3045269.png)
dimethylsilane](/img/structure/B3045270.png)
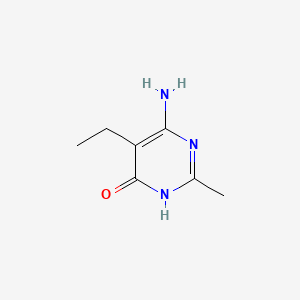
![3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid](/img/structure/B3045273.png)
